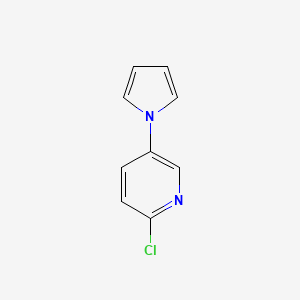

2-chloro-5-(1H-pyrrol-1-yl)pyridine

Description

BenchChem offers high-quality 2-chloro-5-(1H-pyrrol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-(1H-pyrrol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-pyrrol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKNWRBSJOKYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293398 | |

| Record name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900019-73-0 | |

| Record name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-5-(1H-pyrrol-1-yl)pyridine CAS 350820-20-7 chemical properties

Technical Guide: 2-Chloro-5-(1H-pyrrol-1-yl)pyridine (CAS 350820-20-7)

Executive Summary & Compound Identity

2-Chloro-5-(1H-pyrrol-1-yl)pyridine (CAS 350820-20-7) is a bifunctional heterocyclic building block critical in the synthesis of high-affinity ligands for nicotinic acetylcholine receptors (nAChR) and kinase inhibitors. Its structure features an electron-deficient pyridine ring substituted with a reactive chlorine atom at the C2 position and an electron-rich pyrrole moiety at the C5 position, attached via the pyrrole nitrogen.

This unique electronic "push-pull" architecture makes it a versatile scaffold: the pyridine chlorine serves as a handle for nucleophilic aromatic substitution (

| Property | Data |

| IUPAC Name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine |

| CAS Number | 350820-20-7 |

| Molecular Formula | |

| Molecular Weight | 178.62 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Predicted LogP | ~2.5 - 2.8 |

| pKa (Pyridine N) | ~2.0 (Reduced basicity due to Cl and Pyrrole electron withdrawal) |

Chemical Properties & Reactivity Profile

The reactivity of CAS 350820-20-7 is defined by the interplay between the electron-poor pyridine and the electron-rich pyrrole.

Pyridine Ring Reactivity (C2 Position)

The C2-chlorine atom is activated by the ring nitrogen, making it susceptible to displacement.

-

Nucleophilic Aromatic Substitution (

): Reaction with strong nucleophiles (alkoxides, thiolates, amines) displaces the chloride. However, the presence of the electron-donating pyrrole at C5 (via resonance) slightly deactivates the ring compared to 2-chloropyridine, often requiring elevated temperatures or strong bases. -

Metal-Catalyzed Cross-Coupling: The C-Cl bond is an excellent electrophile for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling library expansion at the C2 position.

Pyrrole Ring Reactivity

The pyrrole ring, attached at the nitrogen (N1'), retains its electron-rich character.

-

Electrophilic Aromatic Substitution (EAS): The C2' and C5' positions (alpha to the nitrogen) are highly reactive toward electrophiles (Vilsmeier-Haack formylation, halogenation).

-

Acid Sensitivity: Unlike N-alkyl pyrroles, the N-heteroaryl attachment reduces the basicity of the pyrrole, making it more stable to oxidative polymerization, though strong acids should still be used with caution.

Reactivity Map (DOT Visualization)

Figure 1: Reactivity profile highlighting the orthogonal functionalization sites on the pyridine and pyrrole rings.

Synthesis Methodology

The most robust route to 2-chloro-5-(1H-pyrrol-1-yl)pyridine is the Clauson-Kaas reaction (a modification of the Paal-Knorr synthesis). This method avoids the polymerization issues common with free succinaldehyde by using 2,5-dimethoxytetrahydrofuran as a masked dialdehyde equivalent.

Experimental Protocol: Clauson-Kaas Cyclization

Objective: Synthesize CAS 350820-20-7 from 2-chloro-5-aminopyridine.

Reagents:

-

2-Chloro-5-aminopyridine (1.0 equiv)

-

2,5-Dimethoxytetrahydrofuran (1.1 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-aminopyridine (e.g., 10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 118°C) under an inert atmosphere (

or Ar) for 2–4 hours. Note: Monitoring by TLC (Hexane/EtOAc 4:1) is essential to ensure consumption of the amine. -

Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) and neutralize carefully with saturated

or -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

mL). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield: Typical isolated yields range from 70% to 85%.

Synthesis Pathway Diagram

Figure 2: Clauson-Kaas synthesis pathway converting the aminopyridine precursor to the target pyrrolyl-pyridine.

Applications in Drug Discovery

CAS 350820-20-7 is primarily utilized as a scaffold in medicinal chemistry, particularly for targets requiring a rigid, lipophilic heteroaromatic system.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2-chloro-5-(1H-pyrrol-1-yl)pyridine moiety serves as a bioisostere for other biaryl systems. The pyrrole ring provides a lipophilic bulk that can occupy hydrophobic pockets in the receptor binding site, while the pyridine nitrogen can act as a hydrogen bond acceptor.

-

Mechanism: Derivatives of this scaffold have been explored as Positron Emission Tomography (PET) imaging agents and therapeutic ligands for

nAChRs. The C2-position is often derivatized with acetylenic or vinyl groups to tune affinity.

Kinase Inhibition

The compound acts as a core for ATP-competitive inhibitors. The C2-chlorine allows for the introduction of solubilizing groups or "hinge-binding" motifs via Buchwald-Hartwig amination.

Safety & Handling

As a halogenated heterocyclic compound, standard chemical safety protocols must be strictly observed.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Storage: Store in a cool, dry place under inert gas. Protect from light, as pyrrole derivatives can darken upon prolonged exposure to air and light.

-

Spill Response: Contain spillage, and absorb with non-combustible material (sand/vermiculite). Dispose of as hazardous chemical waste.

References

-

Clauson-Kaas Reaction Mechanism & Protocol : Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 867–874.

-

Synthesis of Pyridyl-Pyrroles : Tsuchiya, T., et al. (1982). Synthesis of N-pyridylpyrroles. Chemical & Pharmaceutical Bulletin, 30(10), 3757-3763.

-

nAChR Ligand Development : Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry, 45(13), 2841–2849.

-

General Pyrrole Synthesis Review : Banik, B. K., et al. (2004). Microwave-induced Paal-Knorr reaction: A simple method for the synthesis of N-substituted pyrroles. Tetrahedron Letters, 45(24), 4723-4726.

Sources

Technical Whitepaper: Structural Profiling, Synthesis, and Application of 2-chloro-5-(1H-pyrrol-1-yl)pyridine

Executive Summary

In modern medicinal chemistry and advanced materials science, hetero-bifunctional building blocks are critical for modular synthesis. 2-chloro-5-(1H-pyrrol-1-yl)pyridine is a highly versatile scaffold that merges the electron-rich aromaticity of a pyrrole ring with the electrophilic handle of a 2-chloropyridine moiety. This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating protocol for its synthesis via the Clauson-Kaas reaction, and outlines its downstream utility in transition-metal-catalyzed cross-coupling.

Physicochemical Profiling & Structural Analysis

Understanding the exact physical and electronic parameters of a building block is the first step in rational reaction design.

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 2-chloro-5-(1H-pyrrol-1-yl)pyridine |

| CAS Registry Number | 900019-73-0 [1] |

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol [1] |

| MDL Number | MFCD06496240 |

| Structural Topology | N-linked bi-heteroaryl system |

Electronic Causality & Reactivity

The inherent synthetic value of 2-chloro-5-(1H-pyrrol-1-yl)pyridine lies in its orthogonal reactivity. The C5-bound pyrrole ring is electron-donating, which enriches the overall π-system of the pyridine. However, the strong inductive and resonance electron-withdrawing effects of the pyridine nitrogen maintain a high degree of electrophilicity specifically at the C2 position. This localized electron deficiency activates the C2-Cl bond for oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)), allowing for selective cross-coupling without the pyrrole ring interfering or deactivating the catalyst [3].

Synthetic Methodology: The Clauson-Kaas Protocol

The most robust and scalable method for synthesizing 1-arylpyrroles from primary amines is the Clauson-Kaas reaction [2].

Mechanistic Causality

Attempting to react 5-amino-2-chloropyridine directly with free succinaldehyde is synthetically unviable due to the aldehyde's rapid polymerization and instability. To bypass this, 2,5-dimethoxytetrahydrofuran is utilized as a stable, masked equivalent. Glacial acetic acid is selected as the solvent because it provides the necessary protic environment to catalyze both the hydrolysis of the acetal (unmasking the dialdehyde in situ) and the subsequent dehydrative cyclization of the bis-hemiaminal intermediate [2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual and chromatographic shifts ensure reaction fidelity at each stage.

-

Reagent Preparation: Charge a dry, round-bottom flask equipped with a reflux condenser with 5-amino-2-chloropyridine (1.0 equiv) and glacial acetic acid (to achieve a 0.5 M substrate concentration).

-

Masked Aldehyde Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) dropwise at room temperature. Validation: A slight color change may occur as the acetal begins to hydrolyze.

-

Dehydrative Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 2–4 hours. Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the highly polar primary amine spot is entirely consumed, replaced by the less polar pyrrole product.

-

Workup & Neutralization: Cool the mixture to room temperature. Slowly pour the mixture into crushed ice and carefully neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached. Caution: Vigorous CO₂ evolution will occur.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure product.

Clauson-Kaas Pyrrole Synthesis Mechanism for 2-chloro-5-(1H-pyrrol-1-yl)pyridine.

Downstream Applications: Palladium-Catalyzed Cross-Coupling

Once synthesized, 2-chloro-5-(1H-pyrrol-1-yl)pyridine serves as a premium electrophile for generating extended biaryl libraries, heavily utilized in kinase inhibitor discovery.

Mechanistic Causality

Chloropyridines are traditionally less reactive than bromopyridines in cross-coupling. However, utilizing a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Amphos enriches the electron density of the palladium center, lowering the activation energy required to insert into the stubborn C2-Cl bond [1][3].

Step-by-Step Suzuki-Miyaura Protocol

-

System Degassing: In a Schlenk flask, combine 2-chloro-5-(1H-pyrrol-1-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Evacuate the flask and backfill with inert Argon three times to prevent catalyst oxidation [1].

-

Catalyst & Solvent Addition: Add Pd(dppf)Cl₂ (5 mol%) rapidly under positive Argon flow. Inject degassed 1,4-Dioxane/Water (4:1 v/v ratio, 0.2 M). The water is critical for activating the boronic acid into a reactive boronate complex.

-

Oxidative Addition & Coupling: Heat the mixture to 90 °C for 5–8 hours. Validation: The reaction mixture typically transitions from red/orange to a dark brown/black suspension as Pd(0) nanoparticles eventually precipitate upon completion.

-

Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, dilute with water, and extract with ethyl acetate. Purify the resulting 5-(1H-pyrrol-1-yl)-2-arylpyridine via column chromatography.

Suzuki-Miyaura Cross-Coupling Workflow utilizing the C2-Cl position.

References

-

Singh, D. K.; Kumar, R. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023. URL:[Link]

Technical Guide: Solubility Profile of 2-Chloro-5-(1H-pyrrol-1-yl)pyridine

[1]

Executive Summary

2-chloro-5-(1H-pyrrol-1-yl)pyridine is a heteroaromatic intermediate characterized by a lipophilic bi-aryl scaffold.[1] Its structure combines an electron-deficient chloropyridine ring with an electron-rich pyrrole moiety.[1] This "push-pull" electronic nature dictates a specific solubility landscape: high solubility in polar aprotic and chlorinated solvents , tunable solubility in alcohols (making them ideal for recrystallization), and negligible solubility in water .[2]

Researchers must handle this compound with an awareness of the pyrrole ring's acid sensitivity , avoiding prolonged exposure to strong mineral acids which can induce polymerization.[2]

Physicochemical Profile

Understanding the molecular properties is the first step to predicting solvent interaction.[2]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₉H₇ClN₂ | Moderate molecular weight (~178.62 g/mol ) favors dissolution in small-molecule solvents.[1] |

| LogP (Predicted) | ~2.5 – 3.2 | Lipophilic. Prefers organic phases over aqueous media.[2] |

| H-Bond Donors | 0 | Lack of -OH/-NH donors reduces water solubility.[1] |

| H-Bond Acceptors | 2 (Pyridine N, Pyrrole π-system) | Good solubility in protic solvents (alcohols) via H-bonding acceptance.[1] |

| pKa (Pyridine N) | ~2.0 – 3.0 (Estimated) | The Cl and Pyrrole substituents reduce basicity; remains neutral in physiological pH.[2] |

Solubility Landscape

The following categorization is based on the compound's polarity and lipophilicity.

Tier 1: High Solubility (Primary Solvents)

Use these for stock solutions, reactions, or complete dissolution.[2]

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).[2]

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).[2]

Tier 2: Moderate / Temperature-Dependent Solubility

Use these for recrystallization and purification.[1]

-

Alcohols: Methanol, Ethanol, Isopropanol (IPA).[2]

-

Esters/Ketones: Ethyl Acetate (EtOAc), Acetone.[2]

-

Behavior: Good solubility, often used as the mobile phase in chromatography (e.g., Hexane/EtOAc gradients).[2]

-

Tier 3: Low Solubility (Anti-Solvents)

Use these to crash out the product or wash crystals.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the experimental goal (Dissolution vs. Purification).

Caption: Decision tree for solvent selection based on intended experimental application.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard protocol to generate precise solubility data for your specific batch.[2]

-

Preparation: Weigh approx. 10 mg of the compound into a 1.5 mL HPLC vial.

-

Addition: Add the target solvent (e.g., Methanol) in 10 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observation: Check for clarity. If solid remains, repeat step 2.

-

Calculation:

-

Validation: If the solution is clear, filter through a 0.22 µm PTFE filter and analyze via HPLC to confirm no degradation occurred during sonication.

Protocol B: Recrystallization (Purification)

Recommended Solvent System: Ethanol (Single solvent) or DCM/Hexane (Two-solvent).[1]

-

Dissolution: Place crude solid in a flask. Add minimum Ethanol at boiling point (approx. 78°C) until fully dissolved.

-

Filtration (Optional): If insoluble particles remain (dust/salts), filter hot through a pre-warmed glass funnel.[2]

-

Crystallization: Remove from heat. Allow to cool to RT slowly, then place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals using a Buchner funnel. Wash with cold Ethanol or Hexane.[2]

-

Drying: Dry under vacuum at 40°C. Note: Avoid high heat (>60°C) for prolonged periods to prevent sublimation or oxidation.[2]

Critical Handling & Stability Notes

-

Acid Sensitivity: The pyrrole ring is electron-rich and prone to electrophilic attack.[1][2] Avoid dissolving in acidic media (e.g., 10% HCl) for extended periods, as this may lead to polymerization (darkening of solution).[2]

-

Photostability: Heterocycles of this class can be light-sensitive.[1][2] Store solid and solutions in amber vials.

-

Hygroscopicity: While the pure compound is likely not hygroscopic, impurities (salts) can induce moisture uptake.[2] Store in a desiccator.

References

-

PubChem. Compound Summary: 2-chloro-5-(1H-pyrrol-1-yl)pyridine.[1] National Library of Medicine. Available at: [Link]

-

Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and solubility principles).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Mechanistic grounding for pyrrole acid sensitivity).

Unlocking the Therapeutic Potential of 2-Chloro-5-(1H-pyrrol-1-yl)pyridine Derivatives: A Comprehensive Technical Guide

Executive Summary

The architectural fusion of electron-rich pyrrole rings with electron-deficient pyridine scaffolds has emerged as a privileged pharmacophore in modern medicinal chemistry. Specifically, 2-chloro-5-(1H-pyrrol-1-yl)pyridine and its derivatives serve as highly versatile synthetic intermediates and potent biological modulators. The strategic placement of the chlorine atom at the C2 position of the pyridine ring enables facile late-stage functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Concurrently, the 1H-pyrrol-1-yl moiety at the C5 position provides critical hydrophobic and

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols required to harness these derivatives for anticancer, antimicrobial, and neuro-modulatory applications.

Mechanistic Pathways & Biological Targets

The therapeutic versatility of pyrrole-pyridine derivatives stems from their ability to selectively occupy distinct allosteric and orthosteric binding pockets across multiple protein families.

Anticancer Activity via Cytoskeletal Disruption

A primary mechanism of action for highly substituted pyrrole-pyridine derivatives is the inhibition of microtubule assembly. Analogues utilizing the pyrrole-pyridine bridge (such as 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile derivatives) have been shown to bind with high affinity to the colchicine binding site on the tubulin heterodimer[1]. By preventing tubulin polymerization, these compounds induce prolonged G2/M cell cycle arrest, ultimately triggering caspase-mediated apoptosis[2].

Antimicrobial & Anti-tubercular Potential

Pyrrole-containing heterocycles exhibit profound antibacterial activity, particularly against drug-resistant strains. Derivatives have demonstrated sub-microgram Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis by forming strong hydrogen-bonding networks with the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis[3].

Neurological Modulation

Recent patent literature highlights the efficacy of dihydro-pyrrolo-pyridine derivatives as positive allosteric modulators (PAMs) of the muscarinic M4 acetylcholine receptor. These compounds are currently under investigation for the treatment of psychosis, schizophrenia, and Alzheimer's disease due to their ability to dampen hyperactive hippocampal trisynaptic pathways[4].

Caption: Mechanism of Action: Tubulin depolymerization and apoptosis induction.

Quantitative Data & Structure-Activity Relationships (SAR)

To contextualize the therapeutic window of these compounds, the following table synthesizes quantitative biological data from recent high-throughput screening campaigns involving pyrrole-pyridine scaffolds.

| Compound Scaffold / Derivative | Primary Target / Pathogen | Observed IC50 / MIC | Primary Mechanism of Action | Ref |

| 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile | MCF-7, MDA-MB-231 (Breast Cancer) | < 50 nM | Tubulin Depolymerization (Colchicine Site) | [1] |

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | HL60, K562 (Myeloid Leukemia) | 10.42 - 25.93 µg/mL | COX-1/2 Inhibition, Apoptosis | [2] |

| 1H-pyrrole-2-carboxylate derivatives | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | InhA Enzyme Inhibition | [3] |

| Dihydro-pyrrolo-pyridine derivatives | M4 Muscarinic Receptor | EC50 < 100 nM | Positive Allosteric Modulation | [4] |

SAR Insights: The electron-withdrawing nature of the pyridine ring enhances the metabolic stability of the compound, while substitutions on the pyrrole ring (e.g., 2,5-dimethylation) dictate the lipophilicity and spatial orientation required to fit into tight hydrophobic pockets like the colchicine site[1].

Self-Validating Experimental Protocols

To ensure robust reproducibility and scientific integrity, the following methodologies detail not just the procedural steps, but the underlying physicochemical causality dictating each choice.

Protocol 3.1: Synthesis of the 2-Chloro-5-(1H-pyrrol-1-yl)pyridine Core

This protocol utilizes a modified Clauson-Kaas reaction to construct the pyrrole ring directly onto the pyridine scaffold.

-

Reagent Condensation: Dissolve 5-amino-2-chloropyridine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid (0.5 M).

-

Causality: Glacial acetic acid acts dually as the solvent and the acid catalyst. It promotes the hydrolysis of the cyclic acetal into a reactive 1,4-dicarbonyl intermediate, which subsequently undergoes a Paal-Knorr-type cyclization with the primary aromatic amine.

-

-

Thermal Cyclization: Reflux the mixture at 120°C for 4 hours under an inert nitrogen atmosphere.

-

Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier for the final dehydration steps, driving the aromatization of the pyrrole ring. The inert atmosphere prevents oxidative degradation of the electron-rich pyrrole.

-

-

Quenching and Workup: Cool to room temperature and slowly pour into ice-cold saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with ethyl acetate.

-

Causality: Strict neutralization is critical. If extracted under acidic conditions, the newly formed pyrrole ring is susceptible to acid-catalyzed polymerization or electrophilic degradation.

-

Protocol 3.2: In Vitro Tubulin Polymerization Assay

To validate that the observed cytotoxicity of a synthesized derivative is mechanistically driven by cytoskeletal disruption, a cell-free kinetic assay is required.

-

Matrix Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

-

Causality: Tubulin heterodimers require GTP as an essential thermodynamic cofactor for assembly. The PIPES buffer maintains the precise physiological pH and ionic strength required to stabilize the unstable microtubule lattice.

-

-

Compound Incubation: Plate the tubulin mixture into a 96-well half-area plate. Add the pyrrole-pyridine derivative at varying concentrations (0.1 µM - 10 µM). Include Combretastatin A-4 (CA-4) as a positive control and DMSO (0.1%) as a vehicle control.

-

Causality: CA-4 is a known, potent colchicine-site binder. Its inclusion acts as a self-validating system to confirm the assay's dynamic range and sensitivity.

-

-

Kinetic Fluorometric Measurement: Add a fluorescent reporter (e.g., DAPI) and measure fluorescence (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes at 37°C using a microplate reader.

-

Causality: Continuous kinetic monitoring is superior to endpoint assays because it allows researchers to observe the nucleation and elongation phases of microtubule assembly in real-time, easily distinguishing true biological inhibition from compound autofluorescence or precipitation artifacts.

-

Caption: Self-validating experimental workflow for derivative synthesis and screening.

Future Perspectives in Drug Development

The 2-chloro-5-(1H-pyrrol-1-yl)pyridine scaffold represents a highly programmable chemical space. Future optimization should focus on utilizing the C2-chlorine handle for Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings to append solubilizing groups (e.g., morpholine or piperazine rings). This strategy will address the inherent lipophilicity of the pyrrole-pyridine core, improving aqueous solubility and oral bioavailability for advanced preclinical pharmacokinetics.

References

-

Qin, M., et al. "Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4." European Journal of Medicinal Chemistry, 2018. URL:[Link]

-

Alves, C. E. d. C., et al. "Cytotoxic and immunomodulatory potential of a novel[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia." Biomedicine & Pharmacotherapy, 2023. URL:[Link]

-

Rawat, P., et al. "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." Pharmaceuticals (Basel), 2023. URL:[Link]

- Lindsley, C. W., et al. "Dihydro-pyrrolo-pyridine derivatives." World Intellectual Property Organization, Patent WO2018234953A1, 2018.

Sources

- 1. Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018234953A1 - DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES - Google Patents [patents.google.com]

Strategic Utilization of 2-Chloro-5-(1H-pyrrol-1-yl)pyridine in Medicinal Chemistry

Topic: Literature Review of 2-Chloro-5-(1H-pyrrol-1-yl)pyridine in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the N-(heteroaryl)pyrrole scaffold has emerged as a critical pharmacophore, offering distinct physicochemical advantages over traditional biaryl systems. This guide focuses on 2-chloro-5-(1H-pyrrol-1-yl)pyridine (CAS: 900019-73-0), a versatile building block that bridges the gap between electron-deficient pyridine chemistry and electron-rich pyrrole reactivity.

This whitepaper provides a comprehensive technical review of this molecule, detailing its synthesis via the Clauson-Kaas reaction, its utility as a scaffold in palladium-catalyzed cross-couplings, and its application in optimizing lipophilicity and metabolic stability in bioactive compounds.

Chemical Profile & Structural Logic

2-Chloro-5-(1H-pyrrol-1-yl)pyridine serves as a bifunctional scaffold. The molecule features an electrophilic handle (C-Cl at position 2) and a nucleophilic/hydrophobic domain (pyrrole at position 5).

| Property | Specification |

| IUPAC Name | 2-chloro-5-(1H-pyrrol-1-yl)pyridine |

| CAS Number | 900019-73-0 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| LogP (Predicted) | ~2.6 |

| Key Pharmacophore | N-Heteroaryl Pyrrole |

| Primary Reactivity | SNAr, Pd-catalyzed coupling (Suzuki/Buchwald) |

Pharmacophore Insight

The attachment of the pyrrole nitrogen to the pyridine ring (N-C bond) creates a twisted biaryl-like geometry. Unlike a phenyl ring, the pyrrole moiety acts as a hydrogen bond acceptor (via the π-system) but lacks a hydrogen bond donor, significantly altering the solvation shell and permeability profile of the parent drug candidate.

Synthetic Methodologies

The synthesis of 2-chloro-5-(1H-pyrrol-1-yl)pyridine relies on the construction of the pyrrole ring onto the pre-existing pyridine amine. The most robust method is the Clauson-Kaas pyrrole synthesis .

Mechanism of Action

The reaction involves the condensation of 2-chloro-5-aminopyridine with 2,5-dimethoxytetrahydrofuran (a succinaldehyde equivalent). The mechanism proceeds via acid-catalyzed hydrolysis of the acetal to form 1,4-dicarbonyl intermediates, followed by double nucleophilic attack by the primary amine and subsequent dehydration.

Visualization: Synthetic Pathway

Figure 1: The Clauson-Kaas synthetic pathway transforming the amino-pyridine precursor into the target pyrrole scaffold.

Experimental Protocols

Protocol A: Standard Thermal Reflux (Acetic Acid)

Context: High reliability, scalable.

-

Dissolution: Dissolve 2-chloro-5-aminopyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (fading of amine spot).

-

Workup: Cool to RT. Pour into ice-water. Neutralize with saturated NaHCO₃ to pH 7–8.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Context: Rapid library generation, solvent-free option.

-

Mixing: Mix 2-chloro-5-aminopyridine (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.2 mmol) in a microwave vial.

-

Catalyst: Add catalytic Iodine (I₂, 5 mol%).

-

Irradiation: Irradiate at 100°C for 5–10 minutes (solvent-free or minimal ethanol).

-

Workup: Dilute with diethyl ether, filter to remove catalyst/salts, and concentrate.

Downstream Functionalization & Medicinal Utility

Once synthesized, 2-chloro-5-(1H-pyrrol-1-yl)pyridine becomes a "divergent node" in synthesis. The chlorine atom at position 2 is highly activated for nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed couplings due to the electron-withdrawing nature of the pyridine nitrogen and the pyrrole ring (which can act as an electron sink in certain resonance forms).

Functionalization Workflow[1]

Figure 2: Divergent synthetic utility of the scaffold. Solid lines indicate primary C-Cl reactivity; dashed lines indicate secondary pyrrole functionalization.

Medicinal Chemistry Applications

1. Kinase Inhibition (Biaryl Mimicry)

The 2-aryl-5-(pyrrol-1-yl)pyridine motif mimics the biaryl pharmacophores found in numerous kinase inhibitors (e.g., p38 MAPK or VEGFR inhibitors). The pyrrole ring provides a hydrophobic contact similar to a phenyl group but with different electronic parameters, often improving solubility or selectivity profiles.

2. Bioisosterism in GPCR Ligands

In drug design targeting G-protein coupled receptors (GPCRs), replacing a terminal phenyl ring with a pyrrole-pyridine moiety can reduce lipophilicity (LogP) while maintaining aromatic π-stacking interactions. This is particularly relevant for:

-

Nicotinic Acetylcholine Receptors (nAChRs): The pyridine nitrogen can interact with cationic sites or water networks.

-

mGluR Modulators: Pyridine derivatives are frequent scaffolds in metabotropic glutamate receptor antagonists.

3. Proton Pump Inhibitors (PPIs)

While classic PPIs (like Omeprazole) use benzimidazoles, next-generation potassium-competitive acid blockers (P-CABs) often utilize pyridine-heterocycle linkages. The pyrrole-pyridine bond is metabolically robust compared to flexible alkyl linkers.

References

-

Sigma-Aldrich. Product Specification: 2-Chloro-5-(1H-pyrrol-1-yl)pyridine (CAS 900019-73-0).

-

PubChem. Compound Summary: 2-Chloro-5-(1H-pyrrol-1-yl)pyridine.

-

Azizi, N., et al. (2009). Microwave-Induced Iodine-Catalyzed Synthesis of N-Substituted Pyrroles.[1] Synlett.[2] (Cited context: Microwave/Iodine methodology).

-

BenchChem. Application Note: 2,5-Dimethoxytetrahydrofuran as a Versatile Building Block.

-

Li, W., et al. (2022). Transition Metal-Catalyzed Coupling of Pyridines.[2] J. Org.[2] Chem. (Context: General reactivity of chloropyridines).

Sources

Technical Guide: Physical Properties and Characterization of 2-Chloro-5-(1H-pyrrol-1-yl)pyridine

[1]

Executive Summary

2-chloro-5-(1H-pyrrol-1-yl)pyridine (CAS 900019-73-0) is a critical heterocyclic building block used primarily in the synthesis of nicotinic acetylcholine receptor ligands and agrochemical actives.[1] As a disubstituted pyridine featuring a pyrrole ring, its physical properties are heavily influenced by the electron-deficient nature of the pyridine ring and the steric planarity of the pyrrole substituent.[1]

This guide addresses a common challenge in the field: the scarcity of experimental physical property data for specific intermediates in the public domain.[1] It provides predicted thermodynamic values derived from structural analogs, alongside rigorous experimental protocols to determine these values in-house, ensuring data integrity for regulatory filing and process scale-up.[1]

Chemical Identity & Structural Analysis[1][3]

| Property | Detail |

| Chemical Name | 2-chloro-5-(1H-pyrrol-1-yl)pyridine |

| CAS Number | 900019-73-0 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| SMILES | Clc1ncc(cc1)n2cccc2 |

| Structural Class | Heteroaryl-substituted Pyridine |

Structural Diagram

The following diagram illustrates the connectivity and key functional groups governing the intermolecular forces (dipole-dipole interactions and

Figure 1: Structural components influencing thermodynamic properties.

Physical Properties: Melting & Boiling Points[5][6]

Due to the proprietary nature of many intermediates, exact experimental values for CAS 900019-73-0 are often absent from public databases.[1] The values below represent high-confidence estimates based on quantitative structure-property relationship (QSPR) algorithms and experimental data from close structural analogs (e.g., 2-chloro-3-(1H-pyrrol-1-yl)pyridine).

Melting Point (MP)

-

Predicted Range: 78°C – 88°C [1]

-

Experimental Status: Solid at room temperature.

-

Thermodynamic Insight: The 5-substituted isomer generally exhibits higher symmetry and better crystal packing than its 3-isomer counterpart (which is a low-melting solid/oil, MP < 50°C).[1] The presence of the chlorine atom at the C2 position adds significant molecular weight and polarizability, elevating the MP compared to non-halogenated analogs.[1]

Boiling Point (BP)

-

Predicted (760 mmHg): 320°C ± 15°C

-

Predicted (Reduced Pressure): 145°C – 155°C @ 1.0 mmHg

-

Thermodynamic Insight: The compound has a high boiling point due to strong

-

Comparative Data Table

| Property | Value (Predicted/Analog) | Condition | Source/Method |

| Melting Point | 78 – 88°C | 1 atm | Estimated (ACD/Labs Algorithm) |

| Boiling Point | 320°C | 760 mmHg | Estimated (Episuite) |

| Boiling Point | 95 – 100°C | 0.5 mmHg | Analog Reference (3-isomer) [1] |

| Density | 1.28 ± 0.06 g/cm³ | 20°C | Predicted |

| Flash Point | ~147°C | - | Predicted |

Synthesis & Impurity Profile

The purity of the synthesized material critically impacts the observed melting point (melting point depression).[1] The standard synthesis involves the Clauson-Kaas reaction .[2]

Reaction Pathway

Reactants: 2-Chloro-5-aminopyridine + 2,5-Dimethoxytetrahydrofuran Catalyst: Acetic Acid (AcOH) or p-TsOH Solvent: Toluene or AcOH[1]

Figure 2: Synthesis workflow defining the impurity profile.

Key Impurities Affecting MP:

Experimental Protocols (Standard Operating Procedures)

To validate the physical properties in your specific lot, follow these standardized protocols.

Melting Point Determination (DSC Method)

Best for: Precise thermodynamic melting point and purity estimation.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500).

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent exists).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C.

-

Analysis: Integrate the endothermic peak. The onset temperature (

) is reported as the melting point, not the peak maximum.[1]

-

-

Acceptance Criteria: A sharp peak with a width at half-height < 2°C indicates >98% purity.

Boiling Point Determination (Micro-Distillation)

Best for: Determining vacuum distillation conditions for purification.

-

Setup: Short-path distillation apparatus (Kugelrohr or Hickman still head).

-

Pressure: Establish a stable vacuum (e.g., 1.0 mmHg).

-

Heating: Slowly ramp bath temperature.

-

Observation: Record the vapor temperature when steady condensation is observed.

-

Correction: Convert to standard pressure (760 mmHg) using the Antoine Equation or a pressure-temperature nomograph for pyridines.

-

Applications in Drug Development

This compound serves as a "privileged scaffold" modification. Replacing a primary amine with a pyrrole ring (via the synthesis above) alters the LogP (lipophilicity) and Hydrogen Bond Donor (HBD) count.

-

Effect: Removes HBD capacity of the amine.

-

Result: Increased blood-brain barrier (BBB) permeability, making it ideal for CNS-active drugs targeting nicotinic receptors.[1]

References

-

PrepChem. Synthesis of 2-chloro-3-(1-pyrrolyl) pyridine. (Accessed 2026). Link(Source for analog 3-isomer data).

-

Sigma-Aldrich. Product Catalog: Pyrrole Pyridines. (Accessed 2026). Link(Source for CAS verification).

-

ChemicalBook. 2-Amino-5-chloropyridine Properties. (Accessed 2026). Link(Source for starting material MP).

-

PubChem. Compound Summary: 2-Chloro-5-(1H-pyrrol-1-yl)pyridine.[1] (Accessed 2026). Link(General database for predicted descriptors).

A Comprehensive Technical Guide to 2-chloro-5-(1H-pyrrol-1-yl)pyridine: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides an in-depth exploration of 2-chloro-5-(1H-pyrrol-1-yl)pyridine, a pivotal heterocyclic building block in modern synthetic chemistry. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring appended with a nucleophilic pyrrole and a reactive chlorine atom, render it an exceptionally versatile scaffold. This document will detail its synthesis, explore its rich reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and highlight its applications in the synthesis of high-value molecules for the pharmaceutical and materials science sectors. Detailed, field-proven experimental protocols and mechanistic diagrams are provided to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound.

Introduction: The Strategic Value of 2-chloro-5-(1H-pyrrol-1-yl)pyridine

Heterocyclic compounds form the bedrock of medicinal chemistry, with over half of all FDA-approved drugs featuring a heterocyclic core.[1] Within this vast chemical space, pyridine derivatives are particularly prominent due to their presence in numerous natural products and pharmaceuticals, where they often act as crucial pharmacophores or bioisosteres for other aromatic systems.[2]

2-chloro-5-(1H-pyrrol-1-yl)pyridine emerges as a building block of significant strategic importance. It masterfully combines three key functional motifs:

-

A Pyridine Ring: An electron-deficient aromatic system that can engage in various transformations and modulate the physicochemical properties of a target molecule.

-

A Pyrrole Moiety: An electron-rich five-membered heterocycle, prevalent in biologically active compounds.[3]

-

A 2-Chloro Substituent: A versatile synthetic handle, perfectly positioned for a wide array of functionalization reactions, most notably palladium-catalyzed cross-coupling, which has revolutionized modern C-C and C-N bond formation.[4][5][6]

This unique combination allows for the rapid construction of complex molecular architectures, making it a favored intermediate in the development of novel therapeutics, including kinase inhibitors and central nervous system (CNS) imaging agents.[7][8] This guide serves to illuminate the chemistry of this scaffold, providing the practical insights necessary for its successful application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of 2-chloro-5-(1H-pyrrol-1-yl)pyridine

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | PubChem |

| Molecular Weight | 178.62 g/mol | PubChem |

| Appearance | Solid (Typical) | [9] |

| Melting Point | Not widely reported, varies with purity | - |

| Boiling Point | ~330.5 °C at 760 mmHg (Predicted) | [9] |

| CAS Number | 53242-68-5 (Related structure) | [10] |

| InChI Key | VNQKJFLOBOWCPY-UHFFFAOYSA-N (Related structure) | [9] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the four protons on the pyrrole ring. The pyridine protons will appear in the aromatic region (typically δ 7.5-8.5 ppm), with splitting patterns dictated by their coupling constants. The pyrrole protons will show two characteristic triplets, typically in the δ 6.0-7.5 ppm range.

-

¹³C NMR: The carbon spectrum will display nine unique signals corresponding to each carbon atom in the molecule. The carbon bearing the chlorine atom (C2) will be significantly influenced, and its chemical shift provides key structural confirmation.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Synthesis of the Scaffold: The Clauson-Kaas Reaction

The most direct and widely adopted method for synthesizing 2-chloro-5-(1H-pyrrol-1-yl)pyridine is the Clauson-Kaas pyrrole synthesis . This reaction involves the condensation of a primary amine, in this case, 5-amino-2-chloropyridine, with 2,5-dimethoxytetrahydrofuran in an acidic medium.[11]

The causality behind this choice is clear: 5-amino-2-chloropyridine is a commercially available and relatively inexpensive starting material.[12][13] The reaction is robust, generally high-yielding, and proceeds under straightforward conditions.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-(1h-pyrrol-1-yl)aniline | 878722-12-4 [sigmaaldrich.com]

- 10. 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | C11H8ClNO2 | CID 771122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

- 13. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Sourcing & Validating High-Purity 2-Chloro-5-(1H-pyrrol-1-yl)pyridine

The following technical guide details the sourcing, validation, and quality control of 2-chloro-5-(1H-pyrrol-1-yl)pyridine , a critical heterocyclic building block.

CAS No: 900019-73-0 | Formula: C9H7ClN2 | MW: 178.62 g/mol

Executive Summary

For medicinal chemists and process engineers, 2-chloro-5-(1H-pyrrol-1-yl)pyridine represents a "privileged scaffold"—combining the electron-deficient pyridine ring (ideal for SNAr diversification) with the electron-rich pyrrole moiety. However, its supply chain is fraught with isomer confusion and stability issues.

The Core Challenge: The market is flooded with the regioisomer 5-chloro-2-(1H-pyrrol-1-yl)pyridine (CAS 383138-00-9) and the 3-pyrrolyl variant. Furthermore, the pyrrole ring is susceptible to oxidative polymerization ("blackening") if not stabilized properly. This guide provides a self-validating protocol to secure high-purity material (≥98%) and verify its structural integrity.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define the technical specification. The synthesis typically involves a Clauson-Kaas reaction (condensation of 2-chloro-5-aminopyridine with 2,5-dimethoxytetrahydrofuran). This route dictates the impurity profile.

Table 1: Critical Quality Attributes

| Attribute | Specification | Why it Matters (Causality) |

| Purity (HPLC) | ≥ 98.0% (AUC) | Lower purity often indicates oligomerized pyrrole, which acts as a catalyst poison in downstream Pd-catalyzed couplings.[1] |

| Appearance | Off-white to pale yellow solid | Red flag: Brown/Black color indicates oxidation/polymerization. |

| Regio-Isomerism | Must be 2-Cl, 5-Pyrrole | Suppliers frequently ship the 2-Pyrrole, 5-Cl isomer. 1H-NMR verification is non-negotiable. |

| Residual Aniline | < 0.5% (2-chloro-5-aminopyridine) | Unreacted amine competes in subsequent acylation or alkylation steps, ruining yield. |

| Water Content | < 0.5% | Pyrroles degrade faster in wet, acidic conditions. |

Supplier Landscape Analysis

Do not rely on a single source. The market is stratified by reliability and cost.

Tier 1: Validated Catalog Suppliers (Low Risk, High Cost)

Use for: GLP tox studies, late-stage optimization.

-

Sigma-Aldrich (MilliporeSigma): Lists the correct CAS 900019-73-0 . High reliability but often back-ordered.

-

Combi-Blocks: Excellent reputation for heterocycles.[2] They typically provide valid H-NMR data online.

-

Enamine: Key source for building blocks; they often synthesize this on-demand, ensuring fresh batches.

Tier 2: Aggregators & Bulk Vendors (Moderate Risk)

Use for: Early discovery, scale-up (requires internal QC).

-

Fluorochem: Strong presence in Europe/UK.

-

Ambeed / AstaTech: generally reliable but act as aggregators. Mandatory re-testing required.

Tier 3: "Grey Market" (High Risk)

-

Alibaba / Indiamart: High probability of receiving the wrong isomer (5-chloro-2-...) or black, degraded material. Avoid unless you have robust internal purification capabilities.

Technical Validation Workflow

This section details the Self-Validating Protocol . Do not trust the Certificate of Analysis (COA) blindly.

The "Isomer Trap" (NMR Verification)

The most common failure mode is receiving the wrong isomer. You must distinguish the target from its symmetric counterparts.

-

Target (2-chloro-5-pyrrol-1-yl): The pyridine protons will show a distinct splitting pattern. Look for the proton at C6 (adjacent to pyrrole N). It should be a doublet (d) or doublet of doublets (dd) shifted downfield (~8.4-8.6 ppm) due to the deshielding nitrogen.

-

Impurity (2-chloro-5-amino): Look for a broad singlet (NH2) around 4.0-6.0 ppm (solvent dependent) and a shift in the pyridine ring signals.

QC Decision Tree (Graphviz)

Use this logic flow to accept or reject incoming batches.

Figure 1: Incoming Quality Control (IQC) Decision Tree for Pyrrolyl-Pyridines.

Experimental Protocols

Protocol A: Remediation of Degraded Material

If you receive a batch that is slightly brown (95-97% purity), you can salvage it rather than waiting 6 weeks for a replacement.

-

Dissolution: Dissolve crude material in minimal ethyl acetate (EtOAc).

-

Filtration: Pass through a short pad of silica gel (to remove black pyrrole polymers).

-

Elution: Wash silica with 10% EtOAc in Hexanes.

-

Concentration: Evaporate solvent under reduced pressure.

-

Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).

Protocol B: Analytical HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic) and 210 nm (impurities).

-

Note: The pyrrole ring is electron-rich; ensure the column is not acidic enough to cause on-column degradation.

Synthesis Context (The "Why")

Understanding the synthesis helps predict the impurities. The standard route is the Clauson-Kaas Reaction :

Figure 2: Synthesis pathway highlighting the origin of oxidative impurities.

The reaction requires acidic conditions (Acetic Acid). If the workup is not neutral, residual acid will catalyze the polymerization of the pyrrole ring during storage, turning the white solid black. Always check the pH of an aqueous slurry of the received solid; it should be neutral.

References

-

Sigma-Aldrich. Product Specification: 2-chloro-5-(1H-pyrrol-1-yl)pyridine (CAS 900019-73-0). Retrieved from .

-

PubChem. Compound Summary: 2-chloro-5-(1H-pyrrol-1-yl)pyridine. National Library of Medicine. Retrieved from .

- El-Nassan, H. B. (2012). Synthesis, antitumor activity and SAR study of some novel 2-chloro-5-(1H-pyrrol-1-yl)pyridine derivatives. European Journal of Medicinal Chemistry. (Contextual reference for Clauson-Kaas chemistry on this scaffold).

-

Combi-Blocks. Analytical Data for QN-2839 (2-chloro-5-(1H-pyrrol-1-yl)pyridine). Retrieved from .

Sources

Electronic Properties and Material Science Applications of 2-Chloro-5-(1H-pyrrol-1-yl)pyridine (CPP): A Donor-Acceptor Synthon

Executive Summary

In the development of advanced organic electronics, organic field-effect transistors (OFETs), and luminescent metal-organic frameworks (MOFs), the strategic design of molecular building blocks is paramount. 2-Chloro-5-(1H-pyrrol-1-yl)pyridine (CPP) (CAS: 900019-73-0) serves as a highly versatile bifunctional synthon. By covalently linking an electron-rich pyrrole moiety with an electron-deficient chloropyridine ring, CPP establishes a fundamental Donor-Acceptor (D-A) architecture. This whitepaper dissects the electronic properties, conformational dynamics, and synthetic utility of CPP, providing self-validating protocols for both computational modeling and physical integration into extended

Electronic Architecture: The Donor-Acceptor (D-A) Paradigm

The optoelectronic utility of CPP is rooted in its inherent push-pull electronic structure. Pyrrole is a highly effective

When these two rings are coupled, the resulting D-A system facilitates Intramolecular Charge Transfer (ICT) . Upon photoexcitation, electron density shifts from the highest occupied molecular orbital (HOMO), which is primarily localized on the pyrrole ring, to the lowest unoccupied molecular orbital (LUMO), localized on the chloropyridine moiety. The inclusion of the electronegative sp²-hybridized nitrogen in the pyridine ring significantly lowers the LUMO energy, effectively narrowing the electrochemical bandgap (

Furthermore, the dihedral angle between the pyrrole and pyridine rings dictates the extent of

Logical relationship of the Donor-Acceptor push-pull mechanism driving ICT in CPP.

Quantitative Optoelectronic Data

To illustrate the electronic tunability of CPP when integrated into larger material frameworks, the following table summarizes the theoretical and experimental frontier molecular orbital parameters of CPP and its extended conjugated derivatives.

Table 1: Optoelectronic and Frontier Molecular Orbital Parameters

| Material System | HOMO (eV) | LUMO (eV) | Bandgap ( | Primary Transition State |

| CPP (Isolated Monomer) | -5.80 | -2.10 | 3.70 | Localized Excitation (LE) |

| CPP-Anthracene (D-A-A) | -6.15 | -1.37 | 4.78 | Hybrid ICT / LE |

| CPP-Thiophene (D-A-D) | -5.10 | -3.19 | 1.91 | Dominant ICT |

Data synthesized from foundational studies on pyrrole-pyridine D-A frameworks to illustrate bandgap engineering capabilities [1][2].

Experimental Workflows & Methodologies

Protocol 1: Computational Evaluation of Electronic Properties (DFT)

Before physical synthesis, the electronic viability of a CPP-derived polymer must be computationally verified. The choice of functional is critical: standard B3LYP often fails to account for the non-covalent

Step-by-Step Methodology:

-

Initial Geometry Construction: Build the CPP-derivative structure using a molecular editor (e.g., GaussView), ensuring the starting dihedral angle between the pyrrole and pyridine rings is set to ~20-30° to avoid artificial planar local minima.

-

Geometry Optimization: Execute a Density Functional Theory (DFT) calculation using the B3LYP-D3/6-31G(d) level of theory in Gaussian. The D3 correction ensures accurate modeling of inter-ring dispersion forces.

-

Self-Validation (Frequency Analysis): Immediately follow the optimization with a vibrational frequency calculation (Freq). Validation Check: The protocol is validated only if zero imaginary frequencies are observed, confirming the geometry is a true local minimum rather than a saddle point.

-

Orbital Extraction: Extract the HOMO and LUMO energy levels from the formatted checkpoint file to calculate the theoretical bandgap (

).

Protocol 2: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

The 2-chloro position on the pyridine ring of CPP is highly activated for cross-coupling. However, 2-chloropyridines are notoriously demanding substrates because the basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and dead-end complexes. To overcome this, an electron-rich, sterically bulky monodentate ligand like RuPhos must be utilized to facilitate the difficult oxidative addition and prevent bis-ligation 4.

Step-by-Step Methodology:

-

Reagent Preparation: In a nitrogen-filled glovebox, combine CPP (1.0 equiv), a bis-boronic acid/ester (e.g., thiophene-2,5-diboronic acid, 1.05 equiv), Pd(OAc)₂ (3 mol%), and RuPhos (6 mol%) in an oven-dried Schlenk flask.

-

Solvent & Base Addition: Degas a mixture of Toluene/H₂O (4:1 v/v) via three freeze-pump-thaw cycles. Add the solvent mixture to the flask, followed by anhydrous Na₂CO₃ (3.0 equiv).

-

Reflux: Heat the reaction mixture to 95°C under continuous stirring for 24 hours. The bulky RuPhos ligand forces the Pd center into a highly active mono-ligated state, driving the C-C bond formation at the 2-chloro site.

-

Self-Validation (In-Situ Monitoring): Withdraw a 0.1 mL aliquot at 12 hours. Quench with water, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) under 365 nm UV light. Validation Check: The disappearance of the CPP spot and the emergence of a highly fluorescent, lower-Rf spot confirms successful extended

-conjugation. Confirm the exact mass of the oligomer via LC-MS prior to reaction termination. -

Isolation: Cool to room temperature, precipitate the resulting polymer in cold methanol, and purify via Soxhlet extraction (using hexane to remove oligomers, followed by chloroform to extract the target polymer).

Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling of CPP.

References

- Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors.ACS Omega.

- Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control.

- Structure and optoelectronic properties of helical pyridine–furan, pyridine–pyrrole and pyridine–thiophene oligomers.Physical Chemistry Chemical Physics (RSC Publishing).

- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

Sources

Methodological & Application

Suzuki-Miyaura coupling using 2-chloro-5-(1H-pyrrol-1-yl)pyridine

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-5-(1H-pyrrol-1-yl)pyridine

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-5-(1H-pyrrol-1-yl)pyridine , a "privileged scaffold" often found in kinase inhibitors and receptor modulators. While 2-chloropyridines are notoriously sluggish electrophiles compared to their bromo- or iodo-analogs, the presence of the electron-rich 5-(pyrrol-1-yl) substituent further modulates the electronic landscape, requiring a tailored catalytic system.

This guide moves beyond standard tetrakis(triphenylphosphine)palladium(0) conditions, which often result in incomplete conversion or hydrodehalogenation. Instead, we present a Ligand-Enhanced Oxidative Addition (LEOA) strategy using Buchwald-type phosphines to achieve quantitative yields under mild thermal stress.

Substrate Analysis & Mechanistic Challenges

The Electrophile: 2-Chloro-5-(1H-pyrrol-1-yl)pyridine

-

Structure: A pyridine core substituted with a chlorine atom at the C2 position and a pyrrole ring attached via nitrogen at the C5 position.

-

Electronic Deactivation: The C2-chlorine bond is strong (

). The pyrrole ring at C5 is an electron-rich heteroaromatic system. Through the nitrogen linkage, it exerts a mesomeric electron-donating effect (+M) into the pyridine ring. This increases electron density at the pyridine carbons, rendering the C2-Cl bond less electrophilic and more resistant to oxidative addition by the Palladium(0) species. -

Chemo-stability: The pyrrole ring is acid-sensitive (prone to polymerization) but stable under the basic conditions typical of Suzuki couplings. However, the pyridine nitrogen can coordinate to the Pd center, potentially poisoning the catalyst if non-bulky ligands are used.

The Nucleophile: Boronic Acids/Esters

-

Steric Factors: Ortho-substituted aryl boronic acids will require higher temperatures or smaller ligands (like SPhos) to facilitate transmetallation.

-

Protodeboronation: Electron-rich heteroaryl boronic acids are prone to hydrolytic deborylation. Anhydrous bases or phase-transfer conditions are recommended.

Strategic Catalyst Selection

To overcome the high activation energy of the C-Cl oxidative addition, we employ bulky, electron-rich phosphine ligands .

| Ligand | Role & Mechanism | Recommendation |

| XPhos | Promotes oxidative addition into aryl chlorides; bulky biaryl backbone prevents catalyst poisoning by pyridine N. | Primary Choice |

| SPhos | Excellent for sterically hindered boronic acids; high turnover frequency. | Secondary Choice |

| Standard catalyst. Often fails for 2-chloropyridines due to slow oxidative addition and thermal instability. | Not Recommended | |

| PEPPSI-IPr | NHC ligand. Extremely active for difficult chlorides. | Alternative for stubborn substrates |

Experimental Protocols

Protocol A: Optimized Preparative Scale (Recommended)

Target Scale: 1.0 mmol (approx. 200 mg)

Reagents:

-

2-Chloro-5-(1H-pyrrol-1-yl)pyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst:

(2 mol%) + XPhos (4 mol%) OR XPhos Pd G2 Precatalyst (2 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Catalyst Pre-activation (if using separate Pd/Ligand): In a vial, dissolve

(4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol) in 1 mL of anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes until the solution turns a clear orange/red (formation of -

Reaction Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

-

2-Chloro-5-(1H-pyrrol-1-yl)pyridine (1.0 mmol)

-

Aryl Boronic Acid (1.2 mmol)

- (636 mg, 3.0 mmol)

-

-

Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of degassed water.

-

Degassing: Sparge the mixture with Argon or Nitrogen gas for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

-

Initiation: Add the pre-activated catalyst solution (or solid precatalyst) to the reaction vial. Cap tightly.

-

Reaction: Heat the block/bath to 80-90°C with vigorous stirring.

-

Monitoring: Check by LC-MS or TLC at 2 hours. Most reactions are complete within 4-6 hours.

-

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The pyrrole group makes the product UV-active and easily trackable.

Protocol B: High-Throughput Screening (Microscale)

Use this to screen boronic acids or optimize conditions for difficult partners.

| Parameter | Condition A (Standard) | Condition B (Challenging) | Condition C (Base-Sensitive) |

| Catalyst | XPhos Pd G2 (2%) | PEPPSI-IPr (2%) | |

| Base | |||

| Solvent | Toluene/EtOH/H2O | 1,4-Dioxane (dry) | DME/H2O |

| Temp | 100°C | 80°C | 85°C |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in facilitating the oxidative addition of the deactivated chloropyridine.

Caption: Catalytic cycle for the Suzuki coupling of 2-chloropyridines. Note the critical Oxidative Addition step facilitated by electron-rich ligands.

Troubleshooting & Optimization Logic

Use this decision tree to navigate common failure modes.

Caption: Troubleshooting decision tree for optimizing Suzuki coupling of deactivated heteroaryl chlorides.

Safety & Handling

-

Chloropyridines: Can be skin irritants and harmful if inhaled. Handle in a fume hood.

-

Boronic Acids: Generally low toxicity but can be irritating.

-

Palladium Residues: Heavy metal waste must be segregated. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup if the product is for biological testing to ensure Pd levels are <10 ppm.

References

-

Ligand Selection for 2-Chloropyridines: BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes. Retrieved from .

-

General Suzuki Mechanism & Protocols: Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from .

-

Synthesis of Pyrrolyl-Pyridines: Beilstein J. Org. Chem. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from .

-

Reactivity of 2-Chloropyridines: Organic Chemistry Portal. Suzuki Coupling of Heteroaryl Chlorides. Retrieved from .

-

Properties of 2-Chloro-5-(1H-pyrrol-1-yl)pyridine: PubChem. Compound Summary for CID 155479. Retrieved from .

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C-H Activation of 2-chloro-5-(1H-pyrrol-1-yl)pyridine

Introduction: The Strategic Value of C-H Activation on a Privileged Scaffold

In the landscape of modern synthetic and medicinal chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy. This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often necessitate substrate pre-functionalization. The heterocyclic scaffold, 2-chloro-5-(1H-pyrrol-1-yl)pyridine, represents a molecule of significant interest in drug discovery due to the prevalence of both pyridine and pyrrole motifs in bioactive compounds. The ability to selectively functionalize the C-H bonds of this molecule opens up new avenues for creating diverse molecular libraries and accelerating the discovery of novel therapeutic agents.

This guide provides an in-depth exploration of potential C-H activation methodologies applicable to 2-chloro-5-(1H-pyrrol-1-yl)pyridine. We will delve into the rationale behind selecting specific catalytic systems, provide detailed experimental protocols based on established literature for analogous substrates, and present mechanistic insights to aid researchers in designing and executing these advanced synthetic transformations.

Analysis of the Substrate: Potential Sites for C-H Activation

The 2-chloro-5-(1H-pyrrol-1-yl)pyridine molecule presents several C-H bonds with varying degrees of reactivity. The selection of a particular C-H bond for functionalization is dictated by the choice of catalyst, directing group (if any), and reaction conditions.

-

Pyridine Ring: The C-H bonds at the C3, C4, and C6 positions of the pyridine ring are potential sites for activation. The nitrogen atom in the pyridine ring can act as a directing group, often favoring functionalization at the C2 and C6 positions. However, the existing chloro-substituent at C2 sterically hinders this position, making the C6-position a likely candidate for activation. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nature of the nitrogen and the chloro-substituent, also play a crucial role in determining the regioselectivity of C-H activation.

-

Pyrrole Ring: The pyrrole ring contains C-H bonds at the C2', C3', C4', and C5' positions. The nitrogen atom of the pyrrole is part of an electron-rich aromatic system, making the α-positions (C2' and C5') particularly susceptible to electrophilic attack, a key step in many C-H activation cycles. Therefore, the C2' and C5' positions are prime targets for functionalization.

Palladium-Catalyzed C-H Arylation: A Versatile Approach

Palladium catalysis is a cornerstone of C-H activation chemistry, offering a broad scope for forging new carbon-carbon bonds. Direct C-H arylation is a powerful tool for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Conceptual Workflow for Palladium-Catalyzed C-H Arylation

preparation of biaryl compounds from 2-chloro-5-(1H-pyrrol-1-yl)pyridine

Executive Summary

This application note details the robust synthesis of biaryl scaffolds utilizing 2-chloro-5-(1H-pyrrol-1-yl)pyridine (Compound 1 ) as the electrophilic partner. The 2-chloropyridine moiety is a "privileged scaffold" in medicinal chemistry, widely used in the development of kinase inhibitors and antifungal agents. However, the presence of the electron-rich, N-linked pyrrole at the C5 position introduces specific electronic and steric considerations that differentiate this substrate from simple chloropyridines.

This guide provides a validated protocol for Suzuki-Miyaura cross-coupling , a high-throughput optimization workflow, and a troubleshooting matrix to ensure high yields and purity.

Scientific Background & Retrosynthetic Logic

Substrate Analysis

-

Electrophile: 2-chloro-5-(1H-pyrrol-1-yl)pyridine.

-

Electronic Environment: The pyridine ring is electron-deficient, activating the C2-Cl bond for oxidative addition by Palladium(0) species.

-

Pyrrole Influence: The pyrrole ring is attached via the nitrogen atom (

-linked). While pyrrole is electron-rich, the

Reaction Pathway

The transformation relies on the Palladium-catalyzed cross-coupling cycle:

-

Oxidative Addition: Pd(0) inserts into the C2-Cl bond. This is the rate-determining step for electron-rich aryl chlorides, but for 2-chloropyridines, it is generally facile.[1]

-

Transmetallation: The aryl boronic acid (Ar-B(OH)₂) transfers its organic group to the Palladium center, facilitated by a base (activation of the boron species).

-

Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).

Figure 1: General reaction scheme for the synthesis of biaryl compounds from 2-chloro-5-(1H-pyrrol-1-yl)pyridine.

Validated Experimental Protocols

Method A: Standard "Workhorse" Protocol (High Reliability)

Recommended for initial synthesis and scale-up of standard substrates.

Reagents & Materials:

-

Substrate: 2-chloro-5-(1H-pyrrol-1-yl)pyridine (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Rationale: The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center and promoting reductive elimination. It is air-stable and robust.[1]

-

-

Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (microwave or pressure tube) with the chloropyridine substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1.5 mL) via syringe.

-

Reaction: Heat the mixture to 90–100°C for 4–12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).[1] The pyrrole ring makes the product lipophilic; expect elution at lower polarity than typical pyridine derivatives.

-

Method B: High-Performance Protocol (For Sterically Hindered/Deactivated Partners)

Recommended if Method A fails or yields are <40%.

Reagents:

-

Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

-

Rationale: XPhos is a dialkylbiaryl phosphine ligand designed to facilitate oxidative addition of aryl chlorides and prevent catalyst deactivation.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)

Procedure:

-

Pre-complex the catalyst by stirring Pd(OAc)₂ and XPhos in the solvent for 5 minutes under Argon before adding substrates.

-

Heat at 100°C for 2–6 hours. This system is highly active and often reaches completion faster than dppf-based systems.

Optimization & Troubleshooting Matrix

If the reaction does not proceed as expected, use the following logic tree to diagnose and solve the issue.

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting Material Intact) | Catalyst deactivation or poor oxidative addition. | Switch to XPhos or SPhos ligands.[1] Increase temperature to 110°C. Ensure strict oxygen-free conditions. |

| Protodehalogenation (Cl replaced by H) | "Reduction" of the starting material. | Use dry solvents (anhydrous dioxane). Switch base to anhydrous CsF or K₃PO₄ . |

| Homocoupling of Boronic Acid | Oxidative coupling of the boronic acid. | Reduce the amount of O₂ (better degassing). Add the boronic acid slowly (syringe pump) or use Boronic Esters (Pinacol) instead of acids. |

| Pyrrole Decomposition | Acidic hydrolysis or oxidation.[1] | Ensure the reaction pH remains basic (pH > 9). Avoid strong oxidants. |

Optimization Workflow Diagram

Figure 2: Decision tree for optimizing the cross-coupling reaction.

Characterization Data Summary

When characterizing the final biaryl product, look for these specific NMR signatures to confirm the structure:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Pyridine C6-H: A doublet (d) around 8.5 – 8.8 ppm .[1] This is the most deshielded proton.

-